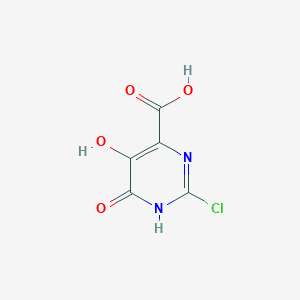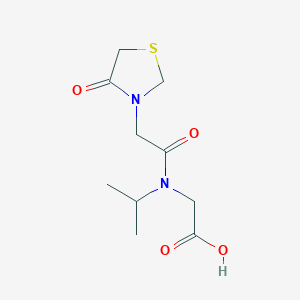
n-Isopropyl-n-(2-(4-oxothiazolidin-3-yl)acetyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Isopropyl-n-(2-(4-oxothiazolidin-3-yl)acetyl)glycine is a synthetic compound that belongs to the class of thiazolidinone derivatives Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-n-(2-(4-oxothiazolidin-3-yl)acetyl)glycine typically involves the reaction of isopropylamine with a thiazolidinone derivative. One common method includes the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core is synthesized by reacting mercaptoacetic acid with an appropriate aldehyde and primary amine in the presence of a catalyst such as boron trifluoride (BF3) or p-toluenesulfonic acid (PTSA) under reflux conditions.
Acetylation: The resulting thiazolidinone is then acetylated using acetic anhydride in the presence of a base such as pyridine to form the acetylated thiazolidinone derivative.
Amidation: Finally, the acetylated thiazolidinone derivative is reacted with glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more efficient catalysts and optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be used to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
n-Isopropyl-n-(2-(4-oxothiazolidin-3-yl)acetyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group or the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents such as tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in the presence of a base like triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolidinone derivatives
Substitution: Substituted thiazolidinone derivatives with different functional groups
Applications De Recherche Scientifique
n-Isopropyl-n-(2-(4-oxothiazolidin-3-yl)acetyl)glycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in stereoselective transformations.
Biology: Investigated for its antimicrobial and anti-inflammatory properties, making it a potential candidate for developing new antibiotics and anti-inflammatory drugs.
Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of n-Isopropyl-n-(2-(4-oxothiazolidin-3-yl)acetyl)glycine involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits bacterial growth by interfering with the synthesis of bacterial cell walls or by inhibiting essential enzymes.
Anti-inflammatory Activity: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-Isopropyl-n-(2-(4-oxothiazolidin-3-yl)acetyl)alanine
- n-Isopropyl-n-(2-(4-oxothiazolidin-3-yl)acetyl)valine
- n-Isopropyl-n-(2-(4-oxothiazolidin-3-yl)acetyl)leucine
Uniqueness
n-Isopropyl-n-(2-(4-oxothiazolidin-3-yl)acetyl)glycine is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its glycine moiety allows for enhanced solubility and bioavailability, making it a valuable compound in drug development.
Propriétés
Formule moléculaire |
C10H16N2O4S |
|---|---|
Poids moléculaire |
260.31 g/mol |
Nom IUPAC |
2-[[2-(4-oxo-1,3-thiazolidin-3-yl)acetyl]-propan-2-ylamino]acetic acid |
InChI |
InChI=1S/C10H16N2O4S/c1-7(2)12(4-10(15)16)8(13)3-11-6-17-5-9(11)14/h7H,3-6H2,1-2H3,(H,15,16) |
Clé InChI |
ZHFWMAZSIMZAQT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CC(=O)O)C(=O)CN1CSCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


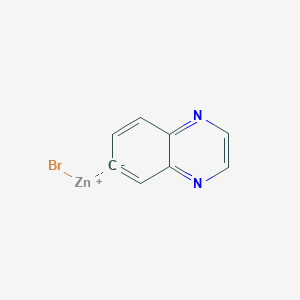

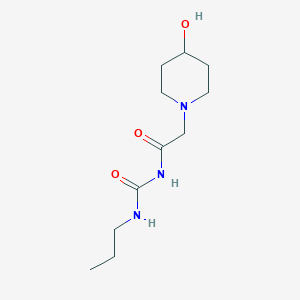
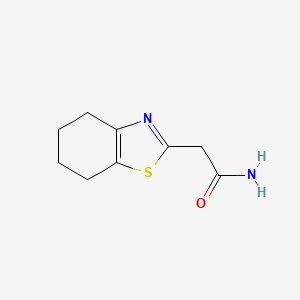
![6-Methyl-2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)pyrimidin-4-amine](/img/structure/B14897923.png)
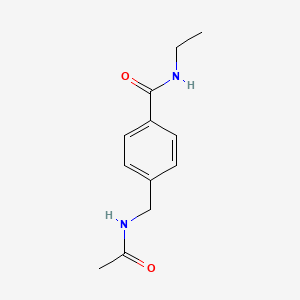
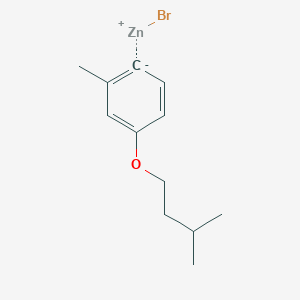
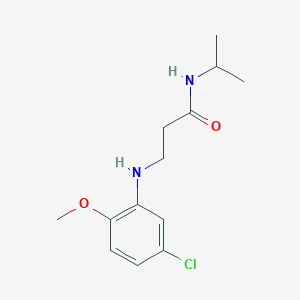

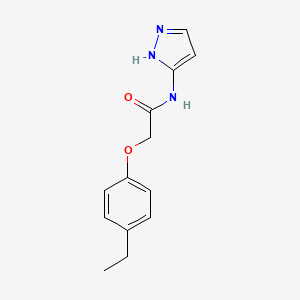

![3-Bromo-6-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B14897951.png)
![n-(Benzo[d][1,3]dioxol-4-ylmethyl)-2-(1h-pyrazol-1-yl)ethan-1-amine](/img/structure/B14897959.png)
